molecular formula C11H7BrF4O3 B8381734 Ethyl 4-bromo-2,3,5,6-tetrafluorobenzoylacetate

Ethyl 4-bromo-2,3,5,6-tetrafluorobenzoylacetate

Cat. No. B8381734
M. Wt: 343.07 g/mol
InChI Key: DEBQYFKGIMRBLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-bromo-2,3,5,6-tetrafluorobenzoylacetate is a useful research compound. Its molecular formula is C11H7BrF4O3 and its molecular weight is 343.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-bromo-2,3,5,6-tetrafluorobenzoylacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-bromo-2,3,5,6-tetrafluorobenzoylacetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl 4-bromo-2,3,5,6-tetrafluorobenzoylacetate

Molecular Formula

C11H7BrF4O3

Molecular Weight

343.07 g/mol

IUPAC Name

ethyl 3-(4-bromo-2,3,5,6-tetrafluorophenyl)-3-oxopropanoate

InChI

InChI=1S/C11H7BrF4O3/c1-2-19-5(18)3-4(17)6-8(13)10(15)7(12)11(16)9(6)14/h2-3H2,1H3

InChI Key

DEBQYFKGIMRBLZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)C1=C(C(=C(C(=C1F)F)Br)F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

n-Butyllithium (192 ml, 2.4M in hexane) was slowly added to a stirred solution of 30.24 g monoethylmalonate and 15 mg 2,2'-bipyridine in 500 ml tetrahydrofuran cooled to -60° to -70° C. under nitrogen. After about half of the butyllithium had been added, the temperature of the mixture was raised to -20° to -25° C. at which temperature the remainder of the butyllithium was added. The reaction mixture was then recooled to -60° to -70° C. and 33.41 g 4-bromo-2,3,5,6-tetrafluorobenzoyl chloride in 10 ml tetrahydrofuran was added. The reaction mixture was allowed to warm to room temperature, stirred overnight, and then poured into 460 ml 1M hydrochloric acid. The organic layer was separated, dried (magnesium sulfate) and concentrated. The residue was dissolved in ether, washed with aqueous potassium bicarbonate solution, dried (magnesium sulfate), concentrated and distilled to give 34.18 g ethyl 4-bromo-2,3,5,6-tetrafluorobenzoylacetate, b.p. 112° -117° C. (0.8 mm).
Quantity
192 mL
Type
reactant
Reaction Step One
Quantity
30.24 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
15 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
33.41 g
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
460 mL
Type
reactant
Reaction Step Five

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